Product packaging for 3-(4-Chlorophenyl)-2-phenoxyquinoline(Cat. No.:CAS No. 339103-61-6)

3-(4-Chlorophenyl)-2-phenoxyquinoline

Cat. No.: B2999853
CAS No.: 339103-61-6
M. Wt: 331.8
InChI Key: NXZICUUOXQWLOT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-phenoxyquinoline is an organic compound with the molecular formula C21H14ClNO and a molecular weight of 331.80 . This chemical features a quinoline core structure substituted at the 2-position with a phenoxy group and at the 3-position with a 4-chlorophenyl group. It is supplied for laboratory research and is identified by CAS Number 339103-61-6 . The compound is part of a class of quinoline derivatives, which are structures of significant interest in medicinal chemistry research due to their diverse biological activities. While specific mechanistic studies on this exact molecule are not extensively published in the available literature, related compounds with similar complex architectures are frequently explored for their potential as scaffolds in drug discovery . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14ClNO B2999853 3-(4-Chlorophenyl)-2-phenoxyquinoline CAS No. 339103-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-2-phenoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO/c22-17-12-10-15(11-13-17)19-14-16-6-4-5-9-20(16)23-21(19)24-18-7-2-1-3-8-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZICUUOXQWLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Characterization

The synthesis of 3-(4-Chlorophenyl)-2-phenoxyquinoline typically involves multi-step reaction sequences. A common approach begins with the construction of a substituted quinoline (B57606) core, followed by the introduction of the phenoxy group. For instance, a Friedländer annulation or a Povarov reaction could be employed to form the quinoline ring system from appropriate aniline (B41778) and carbonyl precursors. mdpi.com Subsequent nucleophilic aromatic substitution (SNAr) reaction with phenol (B47542) or a phenoxide salt would then introduce the 2-phenoxy group.

Another plausible synthetic route involves the use of a pre-functionalized quinoline, such as a 2-chloroquinoline (B121035) derivative, which can then undergo a palladium-catalyzed cross-coupling reaction with a boronic acid (Suzuki coupling) to introduce the 3-(4-chlorophenyl) group, followed by an etherification reaction to attach the phenoxy moiety. nih.gov

ParameterDescription
Starting MaterialsSubstituted anilines, aldehydes/ketones, 2-chloroquinolines, phenols, boronic acids
Key ReactionsFriedländer annulation, Povarov reaction, Nucleophilic Aromatic Substitution (SNAr), Suzuki cross-coupling, Chan-Lam coupling
CatalystsLewis acids (e.g., BF3·OEt2), Palladium catalysts (for cross-coupling), Copper salts (for Chan-Lam)
SolventsAcetonitrile (B52724), Dimethylformamide (DMF), Toluene, Ethanol
Reaction ConditionsVaries with the specific reaction; may require elevated temperatures and inert atmospheres.

Chemical Reactivity and Potential Transformations

The chemical reactivity of 3-(4-Chlorophenyl)-2-phenoxyquinoline is dictated by the interplay of its constituent functional groups. The quinoline (B57606) nitrogen is basic and can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution reactions, although the substitution pattern will be influenced by the existing substituents.

The phenoxy group can potentially be cleaved under harsh conditions. The chloro-substituent on the phenyl ring can participate in various cross-coupling reactions, allowing for further functionalization of the molecule. The C-H bonds on the quinoline and phenyl rings could also be targeted for C-H activation/functionalization reactions, a modern and efficient method for creating new chemical bonds.

Structure Activity Relationship Sar Studies of 3 4 Chlorophenyl 2 Phenoxyquinoline Derivatives

Impact of Substituent Modifications on the Phenoxy Moiety in Phenoxyquinoline Derivatives

The electronic properties of substituents on the phenoxy ring play a pivotal role in modulating the biological activity of phenoxyquinoline derivatives. The introduction of either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the molecule's electronic distribution, conformation, and binding affinity.

In a study of 2-phenylamino-4-phenoxyquinoline derivatives as potential HIV-1 non-nucleoside reverse transcriptase inhibitors, specific substitutions on the phenoxy ring were found to be critical for activity. mdpi.com For instance, derivatives bearing a 4'-formyl group (an EWG) or a 4'-cyano group (a strong EWG) on a 2',6'-dimethylphenoxy scaffold exhibited potent inhibitory activity. mdpi.com The compound 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline, in particular, showed a half-maximal inhibitory concentration (IC50) of 1.22 µM, which is comparable to the established drug nevirapine (B1678648) (IC50 = 1.05 µM). mdpi.com This suggests that the presence of strong electron-withdrawing groups at the 4-position of the phenoxy ring is favorable for this specific biological target. mdpi.com

Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) groups, can also enhance biological activity in other contexts. For example, in a series of benzamide-isoquinoline derivatives, an electron-donating methoxy group was found to increase the affinity for the σ2 receptor. researchgate.net While this is a different scaffold, it illustrates the principle that EDGs can positively modulate biological activity. In the context of antiparasitic agents, substitution with electron-donating groups on a phenoxy moiety has been shown to increase the stability of the derivatives. nih.gov

The influence of these groups is highly dependent on the specific biological target and the nature of the binding pocket. EWGs can enhance interactions through mechanisms such as dipole-dipole interactions or by altering the pKa of nearby functional groups, while EDGs can increase electron density and potentially improve hydrophobic or van der Waals interactions.

Table 1: Influence of Substituents on the Phenoxy Moiety of 2-Phenylamino-4-phenoxyquinoline Derivatives on HIV-1 RT Inhibition mdpi.com

Compound ID Phenoxy Moiety Substituent IC50 (µM)
6b 2',6'-dimethyl-4'-formylphenoxy 1.93
6d 2',6'-dimethyl-4'-cyanophenoxy 1.22
Nevirapine (Reference Drug) 1.05

Role of the Chlorophenyl Substitution Pattern on Observed Biological Activity

The 3-(4-chlorophenyl) group is another critical determinant of the biological activity of the parent compound. The position of the chlorine atom on this phenyl ring, as well as the presence of other substituents, can significantly affect the molecule's interaction with its target.

While direct SAR studies on the positional variation of the chlorine atom in 3-phenyl-2-phenoxyquinolines are not extensively documented, insights can be drawn from related scaffolds. For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, which are broad-spectrum anticonvulsants, the highest activity was observed in derivatives with unsubstituted phenyl rings or those with substituents at the ortho- and meta- positions. nih.gov This suggests that the spatial arrangement of substituents on the phenyl ring is crucial for optimal interaction with the biological target.

Furthermore, the nature of the substituent itself is important. In a study of anticancer quinoxalines, it was found that an electron-withdrawing chlorine atom produced higher activity than an electron-withdrawing bromine atom or an electron-releasing methyl group. mdpi.com This highlights the specific electronic and steric requirements for optimal activity.

Significance of the Quinoline (B57606) Ring Substitution Profile on Structure-Activity

The quinoline core itself provides a versatile scaffold for modification. Substitutions at various positions on the quinoline ring can fine-tune the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Systematic modifications of the quinoline ring have revealed the importance of specific substitution patterns for biological activity.

C-2 Position: The substituent at the C-2 position plays a crucial role in the activity of many quinoline derivatives. In the context of 2-phenylamino-4-phenoxyquinolines, the pyridinylamino substituent at the 2-position was found to be important for inhibitory activity against HIV-1 RT. mdpi.com This suggests that the nature of the group at C-2 directly influences the binding affinity and efficacy of the molecule.

C-3 Position: The C-3 position is also critical for the biological activity of many quinoline-based compounds. A study of quinoline derivatives as selective α2C-adrenoceptor antagonists revealed an absolute requirement for a substituent at the 3-position of the quinoline ring for potent activity. researchgate.net This underscores the significance of the 4-chlorophenyl group at this position in the parent compound for its biological effects.

C-4 Position: In a series of 4-phenoxyquinoline derivatives investigated as inhibitors of platelet-derived growth factor receptor (PDGFr) tyrosine kinase, substitutions at the 4-position of the phenoxy group were found to be critical for potency. nih.gov While this refers to the phenoxy moiety, it highlights the general sensitivity of the molecule's activity to substitutions around the quinoline core.

C-6 and C-7 Positions: The C-6 and C-7 positions of the quinoline ring are also common sites for modification to improve biological activity. In a series of taxane (B156437) derivatives, modifications at the C2-meta-benzoate position, which is analogous to the C6/C7 region of the quinoline ring, showed that fluorine and methyl substituents were potent against both sensitive and resistant cancer cells. nih.gov

Table 2: General Importance of Substitutions on the Quinoline Ring for Biological Activity

Position Importance Example from Related Scaffolds Reference
C-2 Important for activity Pyridinylamino group in HIV-1 RT inhibitors mdpi.com
C-3 Critical for activity Essential for α2C-adrenoceptor antagonists researchgate.net
C-4 Influences potency Substitutions on the phenoxy group of 4-phenoxyquinolines nih.gov
C-6/C-7 Can modulate potency Fluoro and methyl groups in taxane derivatives nih.gov

Bioisosteric Replacements and Their Influence on the Activity Profile of Phenoxyquinolines

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.comnih.gov

In the context of phenoxyquinolines, several bioisosteric replacements can be envisioned. For the phenoxy moiety , one could consider replacing the ether linkage with a thioether or an amino group. The phenyl ring itself could be replaced with other aromatic heterocycles like thiophene (B33073) or pyridine (B92270). cambridgemedchemconsulting.com For example, in a series of cannabinoid-1 receptor antagonists, the 5-aryl substituent of a pyrazole (B372694) was replaced with a 2-thienyl moiety appended with an alkynyl unit, leading to a novel class of highly potent antagonists. nih.gov

For the 3-(4-chlorophenyl) group , the phenyl ring could be replaced by other aromatic systems. drughunter.com The chlorine atom could be replaced by other halogens (e.g., fluorine, bromine) or other electron-withdrawing groups like a trifluoromethyl group. cambridgemedchemconsulting.com

The quinoline ring itself can be a subject of bioisosteric replacement. In a study of choline (B1196258) kinase inhibitors, the replacement of a quinoline ring with a thienopyrimidine scaffold was investigated. nih.gov While the goal was to retain or improve activity, this particular bioisosteric change led to a decrease in antiplasmodial activity, highlighting that the success of such replacements is highly context-dependent. nih.gov

Table 3: Potential Bioisosteric Replacements in the 3-(4-Chlorophenyl)-2-phenoxyquinoline Scaffold

Original Moiety Potential Bioisostere Rationale
Phenoxy Thiophenoxy, Anilinyl, Heteroaryl Modify electronic and steric properties, improve metabolic stability
4-Chlorophenyl 4-Fluorophenyl, 4-Bromophenyl, 4-(Trifluoromethyl)phenyl, Pyridyl, Thienyl Fine-tune electronic effects, alter solubility and binding interactions
Quinoline Thienopyrimidine, Quinazoline Explore alternative core scaffolds, modify ADME properties

Linker Optimizations within Phenoxyquinoline Scaffolds and Their Mechanistic Implications

While this compound is a single molecule, the concept of "linker optimization" can be applied to the design of new derivatives, for instance, by creating dimeric structures where two phenoxyquinoline units are connected by a linker. The nature of the linker—its length, flexibility, and chemical composition—can have profound mechanistic implications.

In the design of PROTACs (Proteolysis Targeting Chimeras), the linker is a critical component that connects a target-binding ligand to an E3 ligase-recruiting ligand. protocols.io The linker's properties determine the geometry of the resulting ternary complex, which is crucial for efficient ubiquitination and subsequent degradation of the target protein. researchgate.net Common linkers include alkyl chains and polyethylene (B3416737) glycol (PEG) chains. protocols.io

Similarly, in the development of transthyretin amyloidogenesis inhibitors, the linker connecting two aryl rings was systematically optimized. acs.org It was found that direct connection of the aryl rings or the use of nonpolar linkers like E-olefin or -CH2CH2- resulted in the most potent and selective inhibitors. acs.org

Applying these principles to phenoxyquinoline scaffolds, one could design and synthesize bis-phenoxyquinolines with varying linkers to probe for bivalent interactions with a biological target or to optimize physicochemical properties. The linker's composition could influence solubility and cell permeability, while its length and rigidity would dictate the spatial orientation of the two quinoline units, which could be critical for binding to dimeric proteins or to two adjacent binding sites on a single protein. For instance, an alkyl linker would offer more flexibility, while a more rigid linker, such as one containing an aromatic ring, would enforce a more defined conformation.

In Vitro Mechanistic Investigations and Biological Target Interactions of 3 4 Chlorophenyl 2 Phenoxyquinoline Analogues

Molecular Docking Studies of 3-(4-Chlorophenyl)-2-phenoxyquinoline Derivatives with Biological Receptors

Molecular docking serves as a critical computational tool to predict the binding orientation and affinity of a small molecule to its protein target. For phenoxyquinoline derivatives, these studies have been instrumental in elucidating their mechanism of action at the molecular level, particularly with receptor tyrosine kinases.

c-Met Kinase: The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-established target in cancer therapy due to its role in tumor growth, invasion, and metastasis. nih.gov Structure-activity relationship (SAR) studies have identified the 4-phenoxyquinoline scaffold as a fundamental pharmacophoric portion for the modulation of c-Met tyrosine kinase activity. mdpi.com Molecular docking studies reveal that quinoline-based inhibitors bind to the kinase domain of the c-Met receptor, which is located on the cytosolic side and comprises amino acid residues 1078 to 1345. mdpi.com These inhibitors typically occupy the ATP-binding site and an adjacent deep hydrophobic pocket in an extended conformation. mdpi.com The binding of these ligands can induce a significant conformational change in the kinase, disrupting its catalytic activity. mdpi.com

While specific docking studies for this compound are not detailed in the reviewed literature, extensive research on analogous 4-phenoxyquinoline inhibitors provides a strong model for its likely binding interactions and affinity. The potency of various c-Met inhibitors highlights the effectiveness of this structural class.

Binding Affinities and Inhibitory Concentrations of Selected Kinase Inhibitors
CompoundTargetBinding/Inhibitory ValueAssay Type
Cabozantinibc-Met5.4 nMIC50 researchgate.net
Foretinibc-Met-Binds ATP-binding site mdpi.com
Savolitinibc-Met5 nMIC50 selleckchem.com
SU11274c-Met10 nMIC50 selleckchem.com
Tepotinibc-Met4 nMIC50 selleckchem.com
Crizotinibc-Met11 nMIC50 (cell-based) selleckchem.com

HDAC Enzymes and Matrix Metalloproteinases: Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation, and their inhibition is a therapeutic strategy in oncology. nih.gov Similarly, matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in extracellular matrix remodeling, a process co-opted by cancer cells for invasion. nih.govnih.gov Despite their importance as drug targets, a review of the available literature did not yield specific molecular docking studies investigating the binding of this compound or its direct analogues with HDAC enzymes or MMPs. Research on inhibitors for these targets has historically focused on other chemical scaffolds, such as hydroxamates for HDACs and MMPs, or 2-aminobenzamides for class I HDACs. mdpi.commdpi.comresearchgate.net

c-Met Kinase: Molecular modeling has successfully identified key amino acid residues within the c-Met active site that are crucial for the binding of quinoline-based inhibitors. A pivotal interaction involves the nitrogen atom of the quinoline (B57606) ring, which typically forms a hydrogen bond with the backbone amide of Met1160 in the hinge region of the ATP-binding pocket. mdpi.com

For type II inhibitors, which often include the phenoxyquinoline scaffold, interactions with other residues are also critical for high-affinity binding. These include:

Phe1223: The inhibitor's central phenyl ring often forms a π-π stacking interaction with the reoriented Phe1223 of the DFG (Asp-Phe-Gly) motif. This interaction is key to stabilizing the inactive "DFG-out" conformation of the kinase. mdpi.comresearchgate.net

Tyr1159: This residue is also frequently involved in π-π stacking interactions with the ligand, contributing significantly to the binding free energy. researchgate.net

Ala1226: In certain derivatives, additional hydrogen bonds can be formed with residues like Ala1226, further anchoring the inhibitor in the binding pocket. mdpi.com

Asp1222 and Lys1110: Functional groups on the inhibitor's linker region can form additional hydrogen bonds with these residues. mdpi.com

These interactions collectively account for the high potency and, in some cases, the selectivity of phenoxyquinoline derivatives for the c-Met kinase.

Biochemical Pathway Modulation by Phenoxyquinoline Derivatives

The interaction of phenoxyquinoline derivatives with their biological targets translates into the modulation of complex intracellular signaling cascades. Understanding these effects is key to characterizing their cellular activity.

The hepatocyte growth factor (HGF)/c-Met signaling pathway is central to many cellular processes, including proliferation, motility, and morphogenesis. nih.gov Aberrant activation of this pathway is a known driver in many human cancers. nih.gov

The signaling cascade is initiated when HGF binds to the extracellular domain of c-Met, leading to receptor homodimerization and subsequent autophosphorylation of two critical tyrosine residues, Y1234 and Y1235 , located in the catalytic loop. nih.gov This event triggers the phosphorylation of two additional tyrosines, Y1349 and Y1356 , which form a multifunctional docking site on the C-terminal tail. nih.govnih.gov

This docking site recruits various adaptor proteins and signal transducers, such as GRB2, GAB1, and SOS, which in turn activate major downstream signaling pathways: nih.gov

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily responsible for promoting cell growth and proliferation. nih.gov

PI3K-AKT-mTOR Pathway: A crucial cascade that regulates cell survival, metabolism, and inhibits apoptosis. nih.gov

JAK-STAT Pathway: Drives the expression of genes associated with proliferation and survival. nih.gov

Phenoxyquinoline derivatives that act as c-Met inhibitors function by binding to the intracellular kinase domain, preventing ATP from binding and thereby blocking the initial autophosphorylation event. This inhibition effectively shuts down the entire downstream signaling cascade, abrogating the pro-tumorigenic signals related to proliferation, survival, and invasion that are hallmarks of c-Met pathway activation. nih.govselleckchem.com

The hepatitis B virus (HBV) genome contains two critical transcriptional enhancer elements, Enhancer I (EnhI) and Enhancer II (EnhII), which are vital for regulating viral gene expression in a liver-specific manner. nih.govnih.gov These enhancers are targeted by a variety of cellular transcription factors, including multiple nuclear receptors (NRs), which modulate the activity of the viral promoters. nih.govnih.gov For example, EnhII is located upstream of the PreCore promoter and is a primary target for NRs like hepatocyte nuclear factor 4α (HNF4α) and retinoid X receptor α (RXRα). nih.gov The coordinated action of these two enhancers governs the temporal expression of HBV genes. nih.gov

A review of the scientific literature did not identify studies directly linking this compound or other phenoxyquinoline derivatives to the modulation of HBV enhancer activity or HBV gene expression. One study noted that SIRT2, a class III histone deacetylase, can enhance the activity of both HBV enhancers by targeting the transcription factor p53, but this mechanism is not known to involve phenoxyquinoline compounds. frontiersin.org Therefore, the effect of this specific chemical class on HBV transcriptional regulation remains an uninvestigated area.

Enzyme Inhibition and Activation Assays

Enzyme inhibition assays are fundamental for quantifying the potency of a compound against its target. These assays typically determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For phenoxyquinoline derivatives and related quinoline structures, inhibitory activities have been documented against several enzyme classes, particularly protein kinases. As potent ATP-competitive inhibitors of c-Met, these compounds demonstrate low nanomolar IC50 values in both biochemical and cell-based assays. selleckchem.comselleckchem.com While specific data for this compound was not found, the tables below provide representative inhibitory activities for various compounds against the target classes discussed in this article.

Inhibitory Activity of Various Compounds Against c-Met Kinase
CompoundTargetIC50Reference
Dalmelitinibc-Met0.7 nM probechem.com
JNJ-38877618c-Met2 nM selleckchem.com
Tepotinibc-Met4 nM selleckchem.com
Savolitinib (AZD6094)c-Met5 nM selleckchem.com
SU11274c-Met10 nM selleckchem.com
Inhibitory Activity of Representative (Non-Phenoxyquinoline) Inhibitors Against HDACs and MMPs
CompoundTarget ClassSpecific TargetIC50Reference
Entinostat (MS-275)HDACHDAC1510 nM selleckchem.com
Mocetinostat (MGCD0103)HDACHDAC1150 nM selleckchem.com
Tucidinostat (Chidamide)HDACHDAC195 nM selleckchem.com
JNJ0966MMPpro-MMP9 (activation)440 nM medchemexpress.com
MMI-270 (CGS-27023A)MMPBroad-spectrum- mdpi.com

Potential Applications and Future Research Directions

Exploration of 3-(4-Chlorophenyl)-2-phenoxyquinoline and Analogues in Advanced Materials Science

The unique structural framework of this compound, which combines quinoline (B57606), phenoxy, and chlorophenyl moieties, suggests its potential as a building block for novel organic materials with tailored electronic and photophysical properties.

Optoelectronic Properties and Applications in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are recognized for their applications in materials science. mdpi.com While specific experimental data on the optoelectronic properties of this compound for OLED applications are not extensively documented in publicly available literature, the general characteristics of the quinoline scaffold suggest potential in this area. Quinoline-based molecules are known to exhibit thermal stability and possess tunable photophysical properties, which are critical for the development of efficient and durable OLEDs.

The electron-withdrawing nature of the quinoline ring, combined with the electronic effects of the chlorophenyl and phenoxy substituents, could lead to a molecule with a specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, influencing its emission color and charge transport properties. Computational studies on similar compounds, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, have been used to assess electro-optic properties, including HOMO-LUMO gaps, which are indicative of potential applications in optoelectronic devices. researchgate.net Future research would need to focus on the synthesis and experimental characterization of the photoluminescence quantum yield, charge carrier mobility, and device performance of this compound to fully assess its suitability for OLEDs.

Crystal Engineering for Tailored Material Properties and Polymorphism Studies

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. The study of intermolecular interactions and packing arrangements is crucial in this field. For this compound, an analysis of its crystal structure would be the first step in understanding how its molecules pack in the solid state.

Furthermore, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. While no polymorphism studies have been reported specifically for this compound, research on other quinoline derivatives could provide a framework for inducing and characterizing different crystalline forms of this compound. Future work in this area would involve screening for polymorphs under various crystallization conditions and characterizing them using techniques like X-ray diffraction and thermal analysis.

Development of Advanced Chromatographic and Analytical Methodologies for Compound Purification and Quantification

The purity of a chemical compound is paramount for its application in any field. The development of robust analytical methods for the purification and quantification of this compound is therefore essential.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC (RP-HPLC) method could be developed for the analysis of this compound. For instance, a method for a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilized a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer. pensoft.netresearchgate.netpensoft.net A similar approach could be adapted for the target compound, with optimization of the mobile phase composition, flow rate, and detection wavelength.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For non-volatile compounds, derivatization is often required to increase volatility. chromatographyonline.com Given the likely low volatility of this compound, GC analysis might necessitate a derivatization step. However, direct analysis could be possible if the compound exhibits sufficient thermal stability. A GC-MS method would provide both retention time and mass spectral data, aiding in definitive identification. nih.gov

Utilization of Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic chemistry for monitoring the progress of reactions and assessing the purity of products. nih.gov The synthesis of phenoxyquinoline derivatives can be monitored by TLC to observe the consumption of starting materials and the formation of the product. nih.govresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress can be visualized under UV light or by using a suitable staining agent. nih.gov TLC is also used to determine the appropriate solvent system for column chromatography purification. thieme-connect.de

Table 2: General TLC Parameters for Monitoring the Synthesis of Phenoxyquinoline Derivatives

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (varying ratios)
Visualization UV lamp (254 nm and/or 365 nm)

Future Prospects in Synthetic Methodologies and Catalysis for Phenoxyquinoline Derivatives

The synthesis of quinoline and its derivatives is a well-established area of organic chemistry, with several named reactions like the Friedländer synthesis being prominent. eurekaselect.comresearchgate.net However, the development of more efficient, atom-economical, and environmentally friendly synthetic methods remains a key research focus.

Future synthetic strategies for 2-phenoxyquinoline (B15472163) derivatives could explore novel catalytic systems. While traditional methods might involve nucleophilic substitution reactions, modern approaches could utilize transition-metal catalysis to facilitate the C-O bond formation between a quinoline precursor and a phenol (B47542). For instance, aryne chemistry has been reported for the synthesis of 2-phenoxy-quinoxaline derivatives, and a similar approach could potentially be adapted for 2-phenoxyquinolines. nih.govrsc.orgresearchgate.net

Furthermore, catalyst-based synthetic approaches are gaining importance. researchgate.net Research into new catalysts, including metal-based catalysts and even biocatalysts, could lead to more sustainable routes for synthesizing phenoxyquinoline derivatives with high yields and selectivity. researchgate.net The development of one-pot or multicomponent reactions would also be a significant advancement, reducing the number of synthetic steps and waste generated. researchgate.net

Computational Drug Design and Virtual Screening for Novel Bioactive Analogues

The quest for novel drug candidates is often a time-consuming and expensive endeavor. However, the advent of computational drug design and virtual screening has revolutionized this process by enabling the rapid and cost-effective identification of promising lead compounds. chemrxiv.org These in silico techniques are particularly valuable for exploring the chemical space around a core scaffold like this compound to design analogues with enhanced potency and novel biological activities.

Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore-based screening are instrumental in this process. Molecular docking, for instance, allows for the prediction of how newly designed analogues of this compound might bind to specific biological targets. nih.govsemanticscholar.org By simulating the interaction between a ligand and a protein at the molecular level, researchers can prioritize compounds that are likely to exhibit the desired biological effect. For example, studies on phenylamino-phenoxy-quinoline derivatives have utilized molecular docking to investigate their binding interactions with the main protease of SARS-CoV-2, providing a roadmap for the design of potential antiviral agents. nih.gov

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For derivatives of this compound, a QSAR model could be developed to predict the anticancer or antimicrobial activity of novel analogues based on their physicochemical properties. This approach has been successfully applied to various quinoline derivatives to guide the synthesis of compounds with improved efficacy. biointerfaceresearch.comresearchgate.net

Pharmacophore modeling, another powerful tool, focuses on identifying the essential three-dimensional arrangement of functional groups required for biological activity. By creating a pharmacophore model based on the known activities of this compound or its closely related analogues, large chemical databases can be virtually screened to identify novel compounds that fit the model and are therefore likely to be active. scienceopen.com

The integration of these computational methods provides a robust framework for the rational design of novel bioactive analogues of this compound. This approach not only accelerates the discovery of new drug candidates but also allows for the fine-tuning of their properties to optimize efficacy and minimize potential side effects.

Outlook on Expanding the Biological Repertoire of this compound Derivatives

The versatility of the quinoline core suggests that the biological activities of this compound derivatives are not limited to a single therapeutic area. biointerfaceresearch.com Computational prediction tools and a deeper understanding of the structure-activity relationships of this chemical class can guide the exploration of new therapeutic applications.

The structural motifs present in this compound, namely the quinoline, chlorophenyl, and phenoxy groups, are found in compounds with a wide array of biological functions. For instance, various quinoline derivatives have demonstrated potential as anticancer, antimalarial, anti-inflammatory, and antibacterial agents. biointerfaceresearch.com The presence of the 3-phenylquinoline (B3031154) scaffold, in particular, has been associated with the inhibition of p53 transcriptional activity, suggesting a potential role in cancer therapy. acs.org

By systematically modifying the substituents on the phenyl and phenoxy rings, as well as the quinoline core itself, it is plausible to modulate the biological activity of the derivatives. For example, the introduction of different functional groups could enhance the compound's affinity for new biological targets. In silico screening of these virtual derivatives against a panel of known protein targets can help to identify potential new therapeutic indications.

Furthermore, the application of predictive toxicology models can aid in the early identification of potential liabilities, ensuring that the designed analogues possess a favorable safety profile. nih.gov The combination of activity prediction and safety assessment in the early stages of drug design is crucial for the successful development of new medicines.

The future of drug discovery for this compound derivatives lies in a multidisciplinary approach that combines computational design with synthetic chemistry and biological evaluation. This synergy will be essential for expanding the known biological repertoire of this promising class of compounds and for translating these discoveries into tangible therapeutic benefits.

Q & A

Q. How can researchers confirm the structural identity of 3-(4-Chlorophenyl)-2-phenoxyquinoline?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions and aromatic proton coupling patterns. Compare chemical shifts with similar quinoline derivatives (e.g., 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline) .
  • X-ray Crystallography : Resolve bond angles (e.g., C–C–Cl ≈ 119.95°) and π–π interactions (interplanar distances ~3.4 Å) to confirm spatial arrangement .
  • Mass Spectrometry : Confirm molecular weight (239.70 g/mol) and fragmentation patterns using high-resolution MS .

Q. What synthetic routes are recommended for optimizing the yield of this compound?

  • Methodological Answer :
  • Friedländer Synthesis : Condense 4-chlorobenzaldehyde with phenoxy-substituted aniline derivatives under acidic conditions. Optimize catalyst choice (e.g., HCl vs. Lewis acids) and reaction time to minimize side products .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% by leveraging controlled dielectric heating .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound from unreacted precursors .

Advanced Research Questions

Q. How do crystallographic parameters influence the stability and reactivity of this compound?

  • Methodological Answer :
  • Bond Angle Analysis : Distortions in C–Cl bond angles (e.g., 119.95°) may indicate steric strain, affecting photostability. Compare with derivatives like 8-(4-Chlorobenzylidene)-4-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline to assess strain tolerance .
  • Packing Interactions : Investigate π–π stacking (interplanar distance ~3.4 Å) and halogen bonding (Cl···N ≈ 3.3 Å) using Mercury software. These interactions correlate with melting point (mp) and solubility .
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds under nitrogen atmosphere to predict handling conditions .

Q. What strategies can resolve contradictions in biological activity data for quinoline derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test PARP-1/PARP-2 selectivity using recombinant enzymes (e.g., IC₅₀ ratios). Reference structurally related inhibitors like 3-(4-Chlorophenyl)quinoxaline-5-carboxamide (5-fold PARP-2 selectivity) .
  • Cellular Models : Use CRISPR-edited cell lines to isolate target-specific effects (e.g., PARP-2 knockdown vs. wild-type). Normalize data to cytotoxicity controls (MTT assay) .
  • Meta-Analysis : Cross-reference activity data with substituent electronic profiles (Hammett constants) to identify outliers in structure-activity relationships (SAR) .

Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :
  • Stress Testing : Incubate the compound in pH 7.4 phosphate buffer at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Kinetic Studies : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare with analogs (e.g., 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid) to assess ester bond lability .
  • Mass Spectrometric Profiling : Identify hydrolysis products (e.g., 4-chlorobenzoic acid) via LC-MS/MS .

Q. What computational approaches are suitable for predicting the SAR of this compound analogs?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient regions for nucleophilic attack .
  • Molecular Docking : Simulate binding to PARP-2 (PDB ID: 5DS3) using AutoDock Vina. Prioritize analogs with improved binding energy (<−8 kcal/mol) .
  • QSAR Modeling : Train models using descriptors like ClogP and polar surface area (PSA) on datasets of bioactive quinolines .

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